
5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile, or 5-AMPC, is an organic compound that has been of interest to scientists for its potential applications in research and industry. It is a versatile compound that can be used in a variety of ways, including as a building block for other molecules, as a catalyst, and as an inhibitor.
Scientific Research Applications
Antimicrobial Agents
Compounds derived from 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile have shown potential as antimicrobial agents. The presence of the pyrazole ring contributes to the compound’s ability to inhibit the growth of various microbial strains. For instance, derivatives of this compound have been synthesized and exhibited moderate inhibitory activities against both Gram-positive and Gram-negative bacteria, with MIC values ranging between 0.25 and 128 μg/mL . These compounds also demonstrated excellent antifungal inhibition, suggesting their potential use in developing new antimicrobial drugs.
Antibacterial Applications
The antibacterial properties of 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile derivatives are significant. They have been used to create novel α-aminophosphonates with promising inhibitory effects against bacterial strains. The structure-activity relationship studies revealed that certain moieties, such as coumarylthiazole, enhance the antibacterial efficacy of these compounds .
Antifungal Applications
In the realm of antifungal research, derivatives of this compound have shown excellent inhibitory activities. The synthesized compounds have been effective against fungal strains, with MIC values indicating strong antifungal potential. This suggests that these derivatives could be further explored for use in antifungal medications .
Drug Resistance Overcoming
The rapid development of drug resistance by microorganisms is a significant challenge in the medical field. Derivatives of 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile have been studied for their potential to overcome bacterial resistance mechanisms, offering a pathway to develop more effective treatments .
Synthesis of Heterocyclic Compounds
This compound serves as a starting material for the synthesis of a diverse range of heterocyclic analogues. These analogues have therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The versatility in chemical reactions allows for the creation of various bioactive systems with significant medicinal value.
Molecular Docking Studies
Molecular docking studies have utilized derivatives of 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile to evaluate protein-ligand interactions. These studies are crucial in understanding how these compounds can act as antagonists against target enzymes, providing insights into their potential as drug candidates .
properties
IUPAC Name |
5-amino-1-(2-chloro-6-methylphenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-3-2-4-9(12)10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKQKMQZYPAWNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=C(C=N2)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

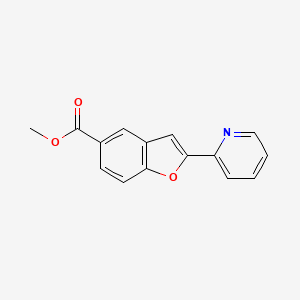
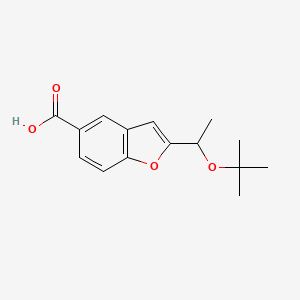
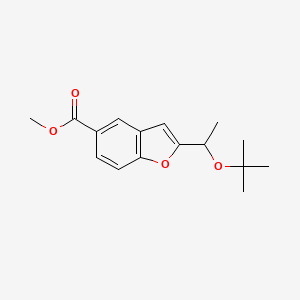
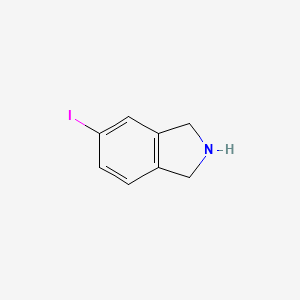
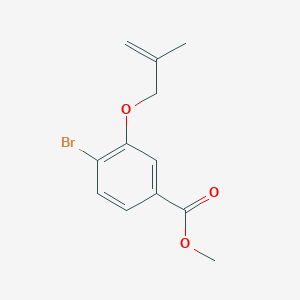




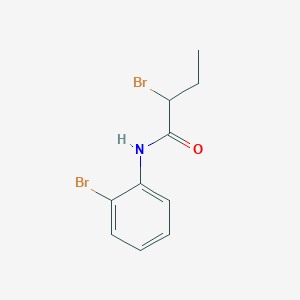
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)
